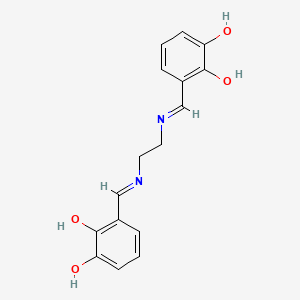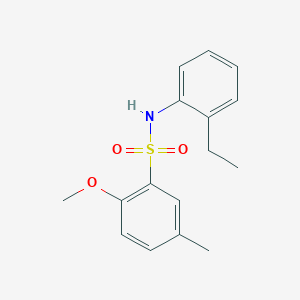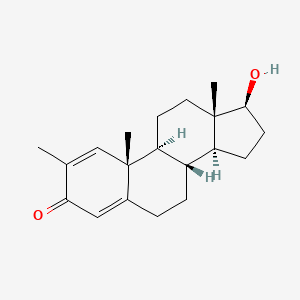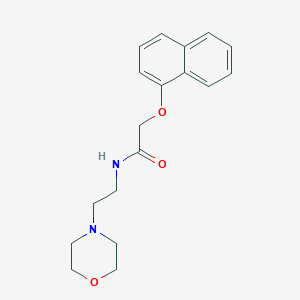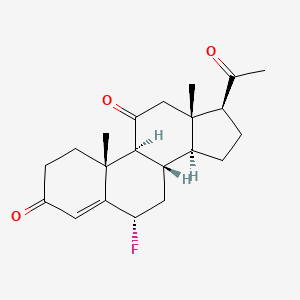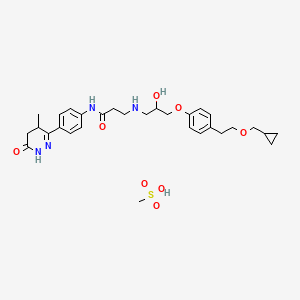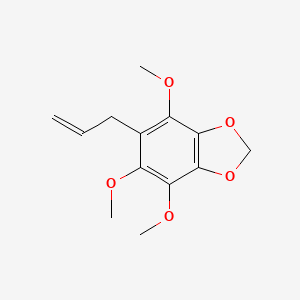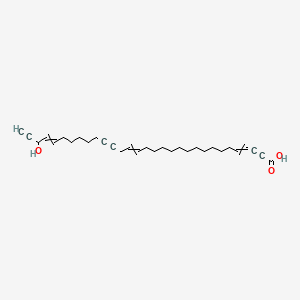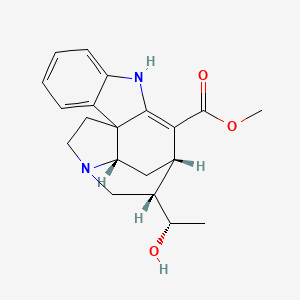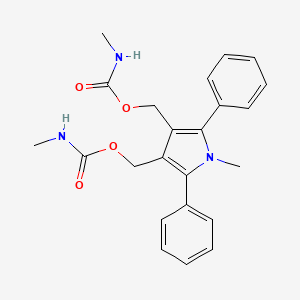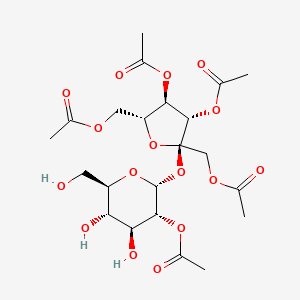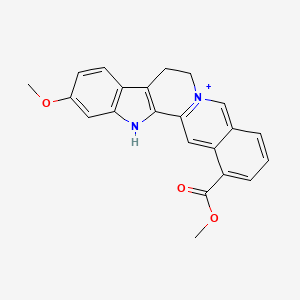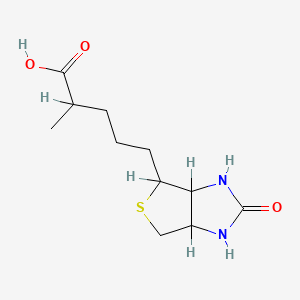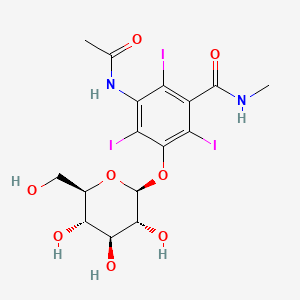
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide is an iodinated organic compound primarily used as a radiocontrast agent in medical imaging. Its structure includes multiple iodine atoms, which enhance its ability to absorb X-rays, making it useful for diagnostic imaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide involves multiple steps, starting with the iodination of a phenyl-D-glucopyranoside derivative. The acetamido and N-methylcarboxamido groups are introduced through acylation and amidation reactions, respectively. The reaction conditions typically involve the use of iodine reagents, acetic anhydride, and methylamine under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodinated quinones.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated derivatives.
Substitution: Halogen exchange reactions can replace iodine atoms with other halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include iodinated quinones, deiodinated derivatives, and halogen-exchanged compounds .
Wissenschaftliche Forschungsanwendungen
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and halogenation studies.
Biology: Employed in radiolabeling experiments to track biological processes.
Medicine: Widely used as a radiocontrast agent in X-ray and CT imaging to enhance the visibility of internal structures.
Industry: Utilized in the development of new diagnostic agents and imaging technologies.
Wirkmechanismus
The compound exerts its effects by absorbing X-rays due to the presence of multiple iodine atoms. This absorption enhances the contrast of images in radiographic procedures. The molecular targets include various tissues and organs, where the compound accumulates and provides detailed imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iodixanol
- Iohexol
- Iopamidol
Comparison
Compared to other iodinated contrast agents, 5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide offers unique advantages such as higher iodine content and better solubility. These properties result in improved imaging quality and reduced side effects .
Eigenschaften
CAS-Nummer |
58199-95-4 |
|---|---|
Molekularformel |
C16H19I3N2O8 |
Molekulargewicht |
748.04 g/mol |
IUPAC-Name |
3-acetamido-2,4,6-triiodo-N-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide |
InChI |
InChI=1S/C16H19I3N2O8/c1-4(23)21-10-7(17)6(15(27)20-2)8(18)14(9(10)19)29-16-13(26)12(25)11(24)5(3-22)28-16/h5,11-13,16,22,24-26H,3H2,1-2H3,(H,20,27)(H,21,23)/t5-,11-,12+,13-,16+/m1/s1 |
InChI-Schlüssel |
NGOYURKHFAWGEJ-TVKQLUOBSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)OC2C(C(C(C(O2)CO)O)O)O)I |
Isomerische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)I |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)OC2C(C(C(C(O2)CO)O)O)O)I |
Key on ui other cas no. |
58199-95-4 |
Synonyme |
2,4,5-triiodo-3-acetamido-5-N-methylcarboxamidophenyl- D-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


